molecular formula C16H16FN5O2S2 B2702133 4-ethoxy-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1171531-13-7

4-ethoxy-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2702133
CAS No.: 1171531-13-7
M. Wt: 393.46
InChI Key: GCHSODUZMCDVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H16FN5O2S2 and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Dye Synthesis

The synthesis of fluorescent dyes using thioamide derivatives, including structures related to 4-ethoxy-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, has been explored. These compounds, characterized by their ability to emit fluorescence in a wide range of wavelengths, are used in the creation of color-tunable fluorophores. Research demonstrates the synthesis of fluorescent dyes that display dual fluorescence and high emission efficiency, which are promising for various applications, including bioimaging and the development of fluorescence-based sensors (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Structural Analysis of Thioamide Derivatives

Studies on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, which share structural similarities with the compound of interest, reveal details about their molecular geometry and intermolecular interactions. These findings contribute to a deeper understanding of the structural basis for the reactivity and potential applications of such compounds (Köysal, Işık, Sahin, & Palaska, 2005).

Development of Antimicrobial Agents

Research into hybrid molecules containing thiadiazole and pyrazole moieties, akin to the structure of this compound, shows promise in the synthesis of compounds with antimicrobial properties. These studies are crucial for the development of new therapeutic agents to combat resistant microbial strains (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Cancer Research Applications

Compounds related to this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research contributes to the ongoing search for novel anticancer agents and provides insights into the structure-activity relationships necessary for anticancer efficacy (Hassan, Hafez, Osman, & Ali, 2015).

Molluscicidal Properties

Investigations into thiazolo[5,4-d]pyrimidines, compounds related to the chemical of interest, have identified molluscicidal properties. These findings have implications for the control of schistosomiasis by targeting the snail vectors of the disease, contributing to public health efforts in endemic regions (El-bayouki & Basyouni, 1988).

Properties

IUPAC Name

4-ethoxy-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2S2/c1-3-24-12-9-22(11-7-5-10(17)6-8-11)21-13(12)14(23)18-15-19-20-16(26-15)25-4-2/h5-9H,3-4H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHSODUZMCDVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=NN=C(S2)SCC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.